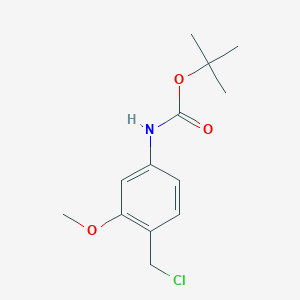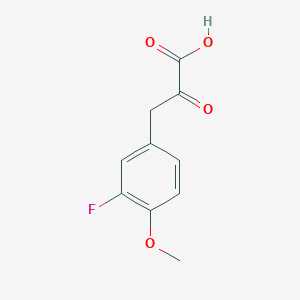![molecular formula C7H15ClN2 B13560666 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.
Introduction of the Amino Group:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
科学研究应用
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, including amine oxidases and cytochrome P450 enzymes, affecting their activity and function.
Pathways Involved: The compound can modulate neurotransmitter pathways by influencing the synthesis, release, and degradation of neurotransmitters such as dopamine and serotonin.
相似化合物的比较
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
属性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H |
InChI 键 |
VGYQWXOYKCNVBM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1N2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
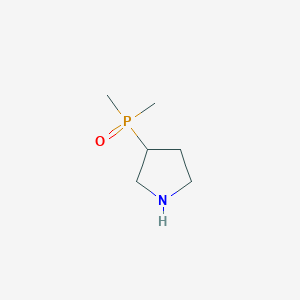
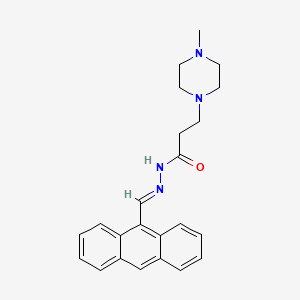
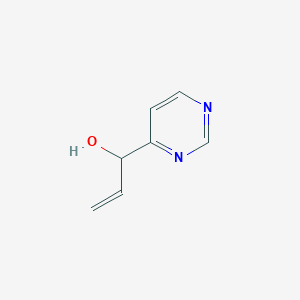
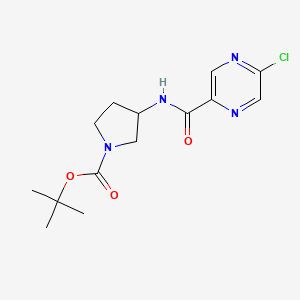

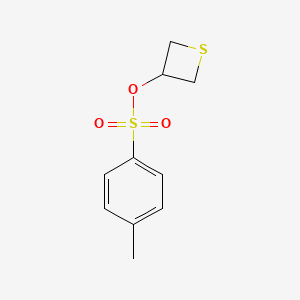
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
